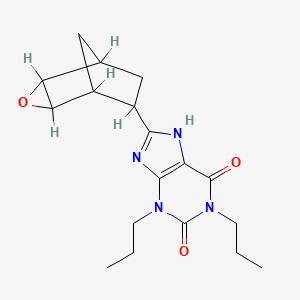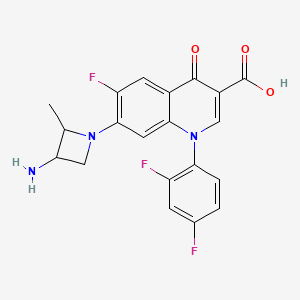![molecular formula C15H12N4O3 B1242198 4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(5-nitro-2-furanyl)methylideneamino]-2-quinolinamine is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine and its derivatives have been a subject of interest in the field of synthetic chemistry. Heiskell et al. (2005) synthesized a series of alkyl and aryl derivatives through a high-yield procedure, starting from 4-methylquinolin-2-ol. These derivatives were characterized using multinuclear NMR spectroscopy, elemental analysis, and X-ray crystallography for some compounds (Heiskell et al., 2005).
Coordination Compounds and Crystal Structure
Żurowska et al. (2012) studied a series of coordination compounds of a bioactive quinoline derivative, focusing on their stoichiometry, stereochemistry, and crystal structure. These compounds showed potential in coordinating to metal ions, which could be relevant in various scientific applications (Żurowska, Brzuszkiewicz, & Boduszek, 2012).
Potential as EZH2 Inhibitors
Xiang et al. (2015) synthesized a series of quinoline derivatives evaluated as EZH2 inhibitors, a target in cancer therapeutics. They discovered a derivative with notable inhibitory activity and potential for further optimization, highlighting the compound's relevance in cancer research (Xiang et al., 2015).
Antimalarial Activity
Görlitzer et al. (2006) synthesized derivatives of thieno[3,2-c]quinoline-4-yl-amines and investigated their activity against malaria. Some of these derivatives showed significant in vitro and in vivo activity against malaria strains, suggesting their potential as antimalarial agents (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Antimicrobial Agents
Sharma et al. (2008) synthesized a new series of quinoline derivatives as potent antimicrobial agents. Some compounds demonstrated interesting antibacterial and antifungal activities, indicating their potential in antimicrobial research (Sharma, Hussain, & Amir, 2008).
Propiedades
Nombre del producto |
4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine |
|---|---|
Fórmula molecular |
C15H12N4O3 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C15H12N4O3/c1-10-8-14(17-13-5-3-2-4-12(10)13)18-16-9-11-6-7-15(22-11)19(20)21/h2-9H,1H3,(H,17,18)/b16-9+ |
Clave InChI |
NNWFDORZRKRZBL-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



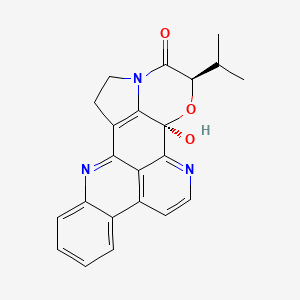
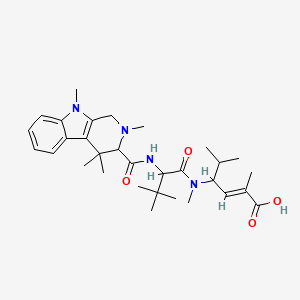
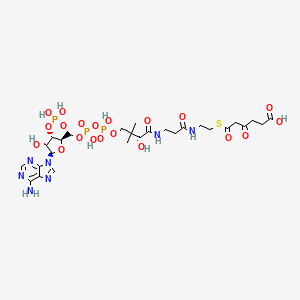
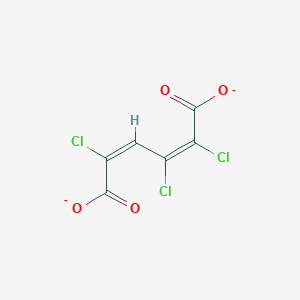



![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)
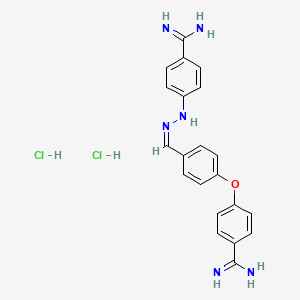

![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1242135.png)
